Enhanced Acidity vs. Unsubstituted Cyclopropane Acid
The trans-2-nitrocyclopropane-1-carboxylic acid exhibits a calculated acid dissociation constant (pKa) of 3.22, determined using the JChem algorithm [1]. This value is markedly lower—by 1.43–1.61 log units—than the experimental pKa range of 4.65–4.83 reported for the parent cyclopropane carboxylic acid (CAS 1759-53-1) [2]. The enhanced acidity is attributable to the electron-withdrawing inductive effect of the nitro group, which stabilises the carboxylate anion. This difference means the target compound is more than 25 times more dissociated at physiological pH (7.4), with direct implications for aqueous solubility, salt formation, chromatographic retention, and its suitability as a polar drug fragment.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.22 (JChem calculated; Chembase) [1] |
| Comparator Or Baseline | Cyclopropane carboxylic acid (CAS 1759-53-1): pKa = 4.65 (literature) [2]; pKa = 4.83 at 25 °C (Chemical Book) |
| Quantified Difference | ΔpKa = 1.43–1.61 units (target more acidic) |
| Conditions | Calculated JChem pKa (target) vs. experimental/literature pKa values (comparator) |
Why This Matters
A 1.5-unit pKa shift alters the ionisation state at key biological pH values, affecting solubility, permeability, and salt-formulation strategies, making the target compound a distinct choice for medicinal chemistry programmes requiring a more acidic cyclopropane scaffold.
- [1] Chembase.cn. 2-Nitrocyclopropane-1-carboxylic acid, ChemBase ID: 258155. URL: http://www.chembase.cn/molecule-258155.html (accessed 2025). View Source
- [2] Wikipedia. Cyclopropane carboxylic acid. https://en.wikipedia.org/wiki/Cyclopropane_carboxylic_acid (accessed 2025). View Source
